Cas no 4254-18-6 (Ethanone,1,2-bis(4-bromophenyl)-2-hydroxy-)

Ethanone,1,2-bis(4-bromophenyl)-2-hydroxy- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1,2-bis(4-bromophenyl)-2-hydroxy-
- 1,2-bis(4-bromophenyl)-2-hydroxyethanone
- 4,4''-Dibromobenzoin
- 4,4'-Dibrom-benzoin
- 4,4'-dibromo-benzoin
- AKOS024327114
- SCHEMBL69238
- NKUPPQSXKJCXSU-UHFFFAOYSA-N
- 4254-18-6
- Oprea1_787509
- DTXSID80398098
- 4,4'-dibromobenzoin
- G68914
-
- Inchi: InChI=1S/C14H10Br2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13,17H
- InChI Key: NKUPPQSXKJCXSU-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C(=O)C(C2C=CC(Br)=CC=2)O)=CC=1
Computed Properties
- Exact Mass: 367.90500
- Monoisotopic Mass: 367.905
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3Ų
- XLogP3: 3.5
Experimental Properties
- PSA: 37.30000
- LogP: 4.12790
Ethanone,1,2-bis(4-bromophenyl)-2-hydroxy- Security Information
Ethanone,1,2-bis(4-bromophenyl)-2-hydroxy- Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
Ethanone,1,2-bis(4-bromophenyl)-2-hydroxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E906141-100g |
Ethanone,1,2-bis(4-bromophenyl)-2-hydroxy- |
4254-18-6 | 98% | 100g |
2,960.00 | 2021-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1610056-1g |
1,2-Bis(4-bromophenyl)-2-hydroxyethan-1-one |
4254-18-6 | 98% | 1g |
¥6693.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1610056-100mg |
1,2-Bis(4-bromophenyl)-2-hydroxyethan-1-one |
4254-18-6 | 98% | 100mg |
¥1362.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1610056-250mg |
1,2-Bis(4-bromophenyl)-2-hydroxyethan-1-one |
4254-18-6 | 98% | 250mg |
¥2148.00 | 2024-05-14 | |
A2B Chem LLC | AD28813-1g |
Ethanone,1,2-bis(4-bromophenyl)-2-hydroxy- |
4254-18-6 | 95% | 1g |
$754.00 | 2024-04-20 | |
A2B Chem LLC | AD28813-100mg |
Ethanone,1,2-bis(4-bromophenyl)-2-hydroxy- |
4254-18-6 | 95% | 100mg |
$173.00 | 2024-04-20 | |
A2B Chem LLC | AD28813-250mg |
Ethanone,1,2-bis(4-bromophenyl)-2-hydroxy- |
4254-18-6 | 95% | 250mg |
$286.00 | 2024-04-20 |
Ethanone,1,2-bis(4-bromophenyl)-2-hydroxy- Related Literature
-
Guoli Shen,Haojie Liu,Jingchao Chen,Zhenxiu He,Yongyun Zhou,Lin Wang,Yang Luo,Zhimin Su,Baomin Fan Org. Biomol. Chem. 2021 19 3601
Additional information on Ethanone,1,2-bis(4-bromophenyl)-2-hydroxy-
Introduction to Ethanone, 1,2-bis(4-bromophenyl)-2-hydroxy- (CAS No. 4254-18-6)
Ethanone, 1,2-bis(4-bromophenyl)-2-hydroxy- (CAS No. 4254-18-6) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural properties, has garnered considerable attention due to its potential applications in various scientific and industrial domains.
The molecular structure of Ethanone, 1,2-bis(4-bromophenyl)-2-hydroxy- consists of a central ethanone backbone substituted with two 4-bromophenyl groups and a 2-hydroxy group. This configuration imparts distinct chemical reactivity and makes it a valuable intermediate in synthetic chemistry. The presence of bromine atoms on the aromatic rings enhances its utility in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.
In recent years, the compound has been extensively studied for its role in the development of novel pharmaceutical agents. Its structural features allow for interactions with biological targets, making it a promising candidate for drug discovery. Specifically, the hydroxyl and bromine substituents provide multiple sites for functionalization, enabling the design of derivatives with enhanced pharmacological properties.
One of the most intriguing aspects of Ethanone, 1,2-bis(4-bromophenyl)-2-hydroxy- is its application in the synthesis of biologically active molecules. Researchers have leveraged its reactivity to develop inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in creating small-molecule inhibitors that modulate enzyme activity relevant to inflammatory and metabolic disorders. The ability to fine-tune its structure through strategic modifications has opened up new avenues for therapeutic intervention.
The compound's significance extends beyond pharmaceuticals into materials science. Its aromatic framework and functional groups make it a suitable precursor for developing advanced polymers and liquid crystals. These materials find applications in electronic devices, optical sensors, and other high-tech industries. The bromine atoms facilitate polymerization reactions, leading to the formation of conjugated polymers with desirable electronic properties.
The synthesis of Ethanone, 1,2-bis(4-bromophenyl)-2-hydroxy- is another area where advancements have been made. Modern synthetic methodologies have enabled more efficient and scalable production processes. Techniques such as palladium-catalyzed cross-coupling reactions have streamlined the introduction of bromine substituents onto the aromatic rings. Additionally, green chemistry principles have been integrated into its synthesis to minimize environmental impact while maintaining high yields.
In academic research, the compound has served as a model system for studying molecular interactions and reaction mechanisms. Its well-defined structure allows chemists to probe fundamental principles in organic chemistry and biochemistry. Collaborative efforts between experimentalists and computational chemists have shed light on how subtle changes in its molecular architecture influence its reactivity and biological activity.
The future prospects of Ethanone, 1,2-bis(4-bromophenyl)-2-hydroxy- are vast and multifaceted. Ongoing research aims to uncover new applications in drug development and material science. As our understanding of its properties grows, so does its potential to contribute to scientific innovation. The compound exemplifies how a single molecule can be a cornerstone in multiple fields of study.
In conclusion, Ethanone, 1,2-bis(4-bromophenyl)-2-hydroxy- (CAS No. 4254-18-6) is a versatile and highly researched compound with significant implications in pharmaceuticals and materials science. Its unique structural features enable diverse applications, from drug discovery to advanced material development. As research continues to evolve, this compound will undoubtedly play an integral role in shaping the future of chemical science.
4254-18-6 (Ethanone,1,2-bis(4-bromophenyl)-2-hydroxy-) Related Products
- 2138029-35-1({4H,5H-1,2oxazolo5,4-fquinolin-3-yl}methanethiol)
- 933730-49-5(2-(1,2,3,4-Tetrahydroquinolin-3-yl)ethan-1-amine)
- 887901-93-1(ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate)
- 890592-79-7((2Z)-3-(4-acetylphenyl)carbamoyl-3-methylprop-2-enoic acid)
- 2172007-01-9(5-(chloromethyl)-1-(3-chlorophenyl)-1H-pyrazole)
- 2387498-96-4(1,1-Dimethylethyl 7-azido-3,4-dihydro-2(1H)-isoquinolinecarboxylate)
- 2408974-05-8(1-Cyano-2-fluoro-4-fluorosulfonyloxybenzene)
- 2227829-19-6((2R)-1-(2-chloroquinolin-3-yl)propan-2-ol)
- 2178687-82-4(5-Chloro-1-methyl-N-2-propyn-1-yl-N-3-thietanyl-1H-imidazole-2-methanamine)
- 2246592-01-6((3-(3-Morpholinopropoxy)phenyl)boronic acid)
